6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole
Overview
Description
6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H8BrN3S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Mode of Action
It is known that the compound has a role in the spectrophotometric analysis determination of methenamine and its salts .
Biochemical Pathways
It is known to be used in the detection and repair mechanism of Etheno-DNA adducts , suggesting it may have a role in DNA repair pathways.
Result of Action
It is known to be used in the detection and repair mechanism of Etheno-DNA adducts , suggesting it may have a role in DNA repair mechanisms.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s hydrazino group is likely responsible for its ability to form covalent bonds with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can interact with DNA, potentially leading to the formation of DNA adducts, which can affect gene expression and cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by blocking the activity of tyrosine kinases, which are essential for cell growth and division . Furthermore, this compound can induce apoptosis, or programmed cell death, in certain cell types by activating specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, such as tyrosine kinases, and inhibit their activity by forming covalent bonds with their active sites . Additionally, this compound can interact with DNA, leading to the formation of DNA adducts that can alter gene expression and disrupt cellular function . These interactions can result in the inhibition of cell proliferation and the induction of apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the activity of tyrosine kinases and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can cause toxic effects, including damage to normal cells and tissues . It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its effects on cellular function . The distribution of this compound within tissues can also influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and affects gene expression . The subcellular localization of this compound can influence its ability to inhibit enzyme activity and induce apoptosis in certain cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole typically involves a multi-step reaction process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 2-aminobenzothiazole with an aldehyde in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazoles with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
6-Bromo-2-methylbenzothiazole: Similar structure but lacks the hydrazino group.
6-Hydrazino-2-methyl-1,3-benzothiazole: Similar structure but lacks the bromo group.
Uniqueness: 6-Bromo-2-hydrazino-4-methyl-1,3-benzothiazole is unique due to the presence of both bromo and hydrazino groups, which can impart distinct chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(6-bromo-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-4-2-5(9)3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRADRSPOKTRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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